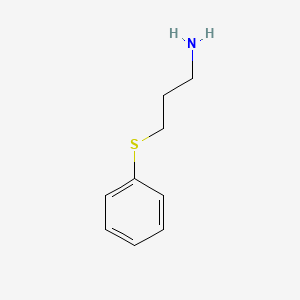1-Propanamine, 3-(phenylthio)-
CAS No.: 2015-09-0
Cat. No.: VC1707769
Molecular Formula: C9H13NS
Molecular Weight: 167.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2015-09-0 |
|---|---|
| Molecular Formula | C9H13NS |
| Molecular Weight | 167.27 g/mol |
| IUPAC Name | 3-phenylsulfanylpropan-1-amine |
| Standard InChI | InChI=1S/C9H13NS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 |
| Standard InChI Key | XJESCJCYQFZYDZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)SCCCN |
| Canonical SMILES | C1=CC=C(C=C1)SCCCN |
Introduction
Chemical Structure and Properties
1-Propanamine, 3-(phenylthio)- is an organosulfur compound with the molecular formula C9H13NS. The structure consists of a three-carbon propanamine chain with a phenylthio (also called phenylsulfanyl) group attached to the terminal carbon. The amine group is positioned at the opposite end of the carbon chain from the sulfur linkage.
Physical and Chemical Properties
The compound exists as a stable organic molecule with properties characteristic of both amines and thioethers. The key physical and chemical properties of 1-Propanamine, 3-(phenylthio)- are summarized in Table 1.
Table 1: Physical and Chemical Properties of 1-Propanamine, 3-(phenylthio)-
The presence of both a nucleophilic amine group and a sulfur-containing moiety gives this compound interesting reactivity patterns. The amine group can participate in typical amine reactions including nucleophilic substitution, while the sulfur linkage provides opportunities for oxidation to sulfoxides and sulfones.
Synthesis Methods
Common Synthetic Routes
The synthesis of 1-Propanamine, 3-(phenylthio)- can be achieved through several synthetic pathways. One of the most common approaches involves nucleophilic substitution reactions.
Nucleophilic Substitution Approach
A common synthetic route employs the reaction of 3-chloropropanamine with thiophenol under basic conditions. This reaction typically requires a strong base such as sodium hydroxide or potassium carbonate to facilitate the substitution process:
Industrial Production Considerations
In industrial settings, the production of 1-Propanamine, 3-(phenylthio)- may utilize continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes several purification steps:
-
Reaction of halogenated propylamine with thiophenol
-
Neutralization of excess base
-
Extraction with organic solvents
-
Purification through distillation or recrystallization
-
Quality control testing
This approach allows for scaling up production while maintaining high purity standards required for research and industrial applications.
Chemical Reactivity
The chemical behavior of 1-Propanamine, 3-(phenylthio)- is largely determined by its functional groups: the primary amine and the thioether linkage.
Amine Reactivity
As a primary amine, this compound can undergo typical amine reactions:
-
Acylation with acid chlorides or anhydrides to form amides
-
Alkylation to form secondary and tertiary amines
-
Reaction with aldehydes and ketones to form imines
-
Salt formation with acids to produce stable ammonium salts, such as the hydrochloride derivative
Thioether Reactivity
The phenylthio group can participate in several reactions:
Oxidation Reactions
The sulfur atom can be oxidized to form sulfoxides and sulfones:
Reduction Reactions
Under appropriate conditions, the thioether linkage can be reduced to produce thiols and amine derivatives.
Applications in Scientific Research
1-Propanamine, 3-(phenylthio)- has several applications in scientific research and industrial processes.
Organic Synthesis Applications
The compound serves as a versatile building block in organic synthesis for the preparation of more complex molecules. Its bifunctional nature, with reactive amine and thioether groups, makes it particularly useful in the construction of heterocyclic compounds and specialized intermediates.
Biological Applications
In biological research, the compound and its derivatives may be used in studies involving:
-
Enzyme inhibition studies, particularly those involving sulfur-sensitive enzymes
-
Protein interaction analysis
-
Structure-activity relationship studies for drug development
-
Potential pharmacological investigations
Industrial Applications
The industrial uses of 1-Propanamine, 3-(phenylthio)- include:
-
Production of specialty chemicals
-
Development of materials with specific properties
-
Use as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Related Compounds and Derivatives
Several structurally related compounds provide insights into the potential properties and applications of 1-Propanamine, 3-(phenylthio)-.
Hydrochloride Salt Form
The hydrochloride salt of 1-Propanamine, 3-(phenylthio)- (3-(Phenylthio)propan-1-amine hydrochloride) has been well-characterized and is listed in chemical databases like PubChem . The salt form typically offers:
-
Improved stability compared to the free amine
-
Enhanced solubility in polar solvents
-
Easier handling in laboratory settings
-
Extended shelf life
N-Methylated Derivative
N-methyl-3-(phenylthio)-1-propanamine represents a methylated derivative of the parent compound . This slight structural modification can significantly alter the compound's properties and potential applications.
Table 2: Comparison of 1-Propanamine, 3-(phenylthio)- and Selected Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 1-Propanamine, 3-(phenylthio)- | C9H13NS | 167.27 g/mol | Parent compound |
| 3-(Phenylthio)propan-1-amine hydrochloride | C9H14ClNS | 203.73 g/mol | Hydrochloride salt form |
| N-methyl-3-(phenylthio)-1-propanamine | C10H15NS | 181.30 g/mol | N-methylated derivative |
| N-methyl-3-(phenylthio)-1-propanamine hydrochloride | C10H16ClNS | 217.76 g/mol | N-methylated hydrochloride salt |
Related Phenylthio Compounds
The phenylthio functional group appears in various biologically relevant compounds, suggesting potential areas for investigation with 1-Propanamine, 3-(phenylthio)-. For example, certain ferrocene-containing compounds with phenylthio groups have been studied for their antibacterial, antimalarial, anti-inflammatory, and antitumor properties .
Mechanism of Action
The biological and chemical mechanisms of action for 1-Propanamine, 3-(phenylthio)- likely involve interactions with various molecular targets.
Molecular Interactions
The compound's potential interactions with biological systems may include:
-
Binding to enzyme active sites through the amine or thioether groups
-
Participation in hydrogen bonding networks via the amine functionality
-
Hydrophobic interactions through the phenyl ring
-
Potential coordination with metal centers via the sulfur atom
These interactions could lead to enzyme inhibition or modulation of receptor activity, resulting in various biological effects.
Structure-Activity Considerations
The presence of both hydrophilic (amine) and hydrophobic (phenyl) regions in the molecule, connected by a flexible propyl chain with a thioether linkage, provides opportunities for specific molecular recognition and binding. This structural arrangement could allow the compound to adapt to various binding pockets in proteins and enzymes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume